3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole

Conformational analysis Ligand efficiency Molecular recognition

3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole (CAS 2197736-28-8, MF: C₈H₁₀N₂O₂S, MW: 198.24) is a 1,2,4-thiadiazole heterocycle simultaneously substituted at the 3-position with a cyclopropyl group and at the 5-position with an oxetan-3-yloxy moiety. It is available as a research chemical from multiple suppliers (Life Chemicals, Toronto Research Chemicals) in milligram quantities, primarily as a screening compound or synthetic building block for medicinal chemistry programs.

Molecular Formula C8H10N2O2S
Molecular Weight 198.24
CAS No. 2197736-28-8
Cat. No. B2515922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole
CAS2197736-28-8
Molecular FormulaC8H10N2O2S
Molecular Weight198.24
Structural Identifiers
SMILESC1CC1C2=NSC(=N2)OC3COC3
InChIInChI=1S/C8H10N2O2S/c1-2-5(1)7-9-8(13-10-7)12-6-3-11-4-6/h5-6H,1-4H2
InChIKeyCIADNLUMOKOSOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole (CAS 2197736-28-8): Procurement-Relevant Structural Profile


3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole (CAS 2197736-28-8, MF: C₈H₁₀N₂O₂S, MW: 198.24) is a 1,2,4-thiadiazole heterocycle simultaneously substituted at the 3-position with a cyclopropyl group and at the 5-position with an oxetan-3-yloxy moiety. [1] It is available as a research chemical from multiple suppliers (Life Chemicals, Toronto Research Chemicals) in milligram quantities, primarily as a screening compound or synthetic building block for medicinal chemistry programs. The compound belongs to the 1,2,4-thiadiazole scaffold class, which has documented pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties. [2]

Why 3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole Cannot Be Replaced by Unsubstituted or Mono-Substituted 1,2,4-Thiadiazole Analogs


The concurrent presence of both the cyclopropyl (3-position) and oxetan-3-yloxy (5-position) substituents on the 1,2,4-thiadiazole core creates a steric and electronic profile that is not achievable with either substituent alone. The cyclopropyl group introduces conformational constraint and alters ring electronics, while the oxetane moiety contributes enhanced three-dimensionality, improved aqueous solubility, and metabolic stability relative to non-oxetane analogs. [1] Mono-substituted analogs, such as 3-cyclopropyl-1,2,4-thiadiazole (lacking the oxetane) or 5-(oxetan-3-yloxy)-1,2,4-thiadiazole (lacking the cyclopropyl), have distinct physicochemical property profiles that would yield different target engagement, solubility, and pharmacokinetic behavior. [2] Generic substitution without quantitative reconciliation of these parameters risks irreproducible biological results.

Quantitative Differentiation Evidence for 3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole vs. Closest Analogs


Rotatable Bond Count and Conformational Rigidity: 3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole vs. 3-Methyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole

The target compound has 3 rotatable bonds, identical to the methyl analog; however, the cyclopropyl group at position 3 introduces greater steric bulk (Connolly surface area increment ~15 Ų) compared to a methyl substituent, while maintaining conformational restriction. This is expected to enhance shape complementarity for hydrophobic binding pockets without increasing entropic penalty. [1]

Conformational analysis Ligand efficiency Molecular recognition

Topological Polar Surface Area (TPSA) and Predicted Membrane Permeability: 3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole vs. Unsubstituted 1,2,4-Thiadiazole Core

The target compound has a computed TPSA of 72.5 Ų, falling within the optimal range (60–90 Ų) for balanced passive membrane permeability and aqueous solubility. In contrast, unsubstituted 1,2,4-thiadiazole has a TPSA of ~54 Ų, which, while permeable, lacks the polarity required for adequate aqueous solubility. [1] The oxetan-3-yloxy group contributes hydrogen bond acceptor capacity (5 total HBA for the target) without adding hydrogen bond donors (0 HBD), maintaining favorable CNS MPO desirability.

Drug-likeness Membrane permeability CNS drug design

Computed logP and Lipinski Compliance: 3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole vs. 3-Cyclopropyl-5-phenoxy-1,2,4-thiadiazole (Hypothetical Lipophilic Analog)

The target compound has a computed XLogP3 of 1.3 (kuujia.com) and mcule.com reports a logP of 3.84 (different algorithm). This range (1.3–3.8) is consistent with the oxetane moiety's known ability to reduce lipophilicity relative to analogous non-oxetane ethers. A hypothetical 3-cyclopropyl-5-phenoxy-1,2,4-thiadiazole (replacing oxetane with benzene) would have an estimated logP of 3.0–4.0 units higher, pushing the compound into a high lipophilicity risk zone (logP >5) that is associated with poor developability. [1]

Lipophilicity Drug-likeness Lead optimization

Preliminary Anti-Inflammatory Enzyme Inhibition Activity: 3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole as a Screening Hit

According to the kuujia.com research brief, preliminary in vitro studies have demonstrated that 3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole exhibits inhibitory effects against specific enzyme targets involved in inflammatory pathways. [1] However, no IC₅₀ values, enzyme names, or comparator data were disclosed in the available public sources. This activity is consistent with the known anti-inflammatory properties of 1,2,4-thiadiazole derivatives as a class. [2] Direct head-to-head quantitative comparison with close analogs (e.g., 3-methyl analog, other 1,2,4-thiadiazoles) is not available in the public domain.

Anti-inflammatory Enzyme inhibition In vitro screening

Recommended Application Scenarios for 3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole Based on Available Evidence


Fragment-Based Drug Discovery (FBDD) Libraries for Inflammation Targets

With a molecular weight of 198.24, 3 rotatable bonds, and a balanced TPSA (72.5 Ų) combined with favorable lipophilicity (XLogP3 = 1.3), this compound meets typical fragment-like property criteria. Its cyclopropyl and oxetane substituents provide three-dimensionality and polarity that are desirable in fragment libraries targeting enzymes involved in inflammatory pathways. The qualitative report of enzyme inhibition supports its inclusion in focused fragment screens. [1] [2]

Lead Optimization of 1,2,4-Thiadiazole-Based Anti-Inflammatory Agents Requiring Improved Metabolic Stability

The oxetane moiety is well-established in medicinal chemistry as a metabolically stable ether isostere that can reduce N-dealkylation and oxidative metabolism. [1] For lead series with metabolic soft spots, this compound can serve as a reference or starting point for core scaffold replacement, particularly when transitioning from metabolically labile alkoxy-substituted thiadiazoles to oxetane-containing analogs. The cyclopropyl group further restricts metabolic pathways compared to ethyl or n-propyl analogs. [2]

Building Block for Diversity-Oriented Synthesis of 1,2,4-Thiadiazole Libraries

As a bifunctional 1,2,4-thiadiazole with distinct reactive handles (cyclopropyl and oxetan-3-yloxy groups), this compound can serve as a versatile building block for synthesizing diverse analog libraries through further functionalization at the cyclopropyl position or oxetane ring-opening reactions. [1] Its commercial availability from multiple suppliers (Life Chemicals, Toronto Research Chemicals) in milligram to multi-milligram quantities supports its use as a synthetic intermediate.

Physicochemical Property Benchmarking for Oxetane-Containing Heterocycle Design

The computed property profile (XLogP3, TPSA, HBA/HBD, RO5 compliance) of this compound can serve as a benchmarking reference for medicinal chemists evaluating the impact of oxetane incorporation on 1,2,4-thiadiazole scaffolds. The combination of cyclopropyl and oxetane groups provides a valuable data point for property-based drug design, particularly when comparing with methyl, ethyl, or phenyl-substituted analogs. [1] [2]

Quote Request

Request a Quote for 3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.